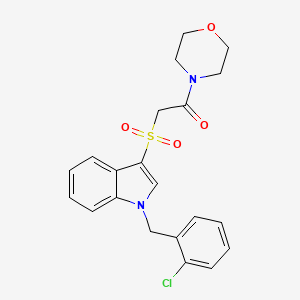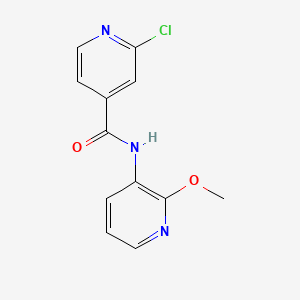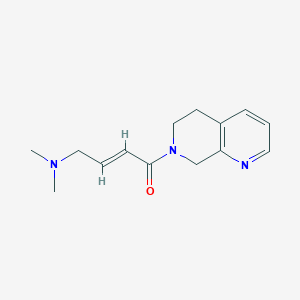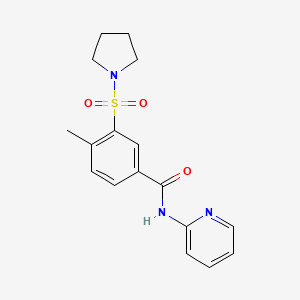
2-(Bromomethyl)-1,1-dichlorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Bromomethyl)-1,1-dichlorocyclopropane” is likely a cyclopropane derivative, which means it contains a three-membered carbon ring. It has a bromomethyl group (-CH2Br) and two chlorine atoms attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its ring strain. The bromomethyl group and the dichloro group would contribute to the polarity of the molecule .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo various reactions due to the ring strain. They can participate in ring-opening reactions, substitution reactions, and others. The presence of the bromomethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its polarity might influence its solubility in different solvents. The presence of the bromine and chlorine atoms might make it relatively heavy compared to other organic compounds of similar size .Wissenschaftliche Forschungsanwendungen
Alkylation Reagent
2-(Bromomethyl)-1,1-dichlorocyclopropane is used as an alkylation reagent. It reacts with nucleophiles to yield substitution products while maintaining the dichlorocyclopropane system intact (Steinbeck, 1979).
Hydrodehalogenation and Synthesis
This compound is involved in hydrodehalogenation to convert dibromo- and dichlorocyclopropanes into monohalo-cyclopropanes (Dulayymi et al., 1996). It is also used in the synthesis of substituted 1-bromo-1-chlorocyclopropanes from dibromomethane, phenyltrichloromethane trichloride, and alkenes (Balcerzak & Jończyk, 1991).
Catalysis and Organic Synthesis
In organic synthesis, it is used for catalysis, like in the palladium-catalyzed conversion of methylenecyclopropanes to cyclobutenes (Shi, Liu, & Tang, 2006). Another example includes its role in the alkylation of aromatic hydrocarbons (Kurbankulieva et al., 2013).
Vibrational Spectra Studies
It is also studied for its vibrational spectra, providing insights into molecular structures and behaviors (Wurrey et al., 1979).
Asymmetric Synthesis and Stereochemistry
This compound plays a role in asymmetric synthesis and the study of stereochemistry in electrochemical processes (Hazard, Jaouannet, & Tallec, 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,1-dichlorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQSZUPYPHPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,1-dichlorocyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Propan-2-yl)-2-azaspiro[3.6]decane](/img/structure/B2586270.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide](/img/structure/B2586274.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2586276.png)

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)
![[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone](/img/structure/B2586280.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)




